Product packaging for Benzo(e)pyren-9-ol(Cat. No.:CAS No. 77508-13-5)

Benzo(e)pyren-9-ol

Cat. No.: B14454418
CAS No.: 77508-13-5
M. Wt: 268.3 g/mol
InChI Key: JJTONHIPKPNTGS-UHFFFAOYSA-N
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Description

Benzo(e)pyren-9-ol is a specialized derivative of benzo[e]pyrene, a pentacyclic aromatic hydrocarbon. Polycyclic aromatic hydrocarbons like benzo[e]pyrene are subjects of interest in environmental health research due to their presence in combustion products . The core benzo[e]pyrene structure is known for its role in studies concerning metabolic activation and cellular effects, though it is noted to have lower carcinogenic potency compared to its isomer benzo[a]pyrene . The functionalization of the pyrene core at specific positions, such as the K-region, can significantly alter its electronic properties and reactivity, making derivatives valuable for advanced materials science and as intermediates in organic synthesis . This product, this compound, is provided as a high-grade solid for research applications only. It is intended for use in laboratory settings by qualified professionals. Researchers can employ this compound in studies ranging from analytical chemistry and toxicology to the development of organic electronic materials. Handling should follow appropriate safety protocols for polycyclic aromatic compounds. This chemical is strictly for research use and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O B14454418 Benzo(e)pyren-9-ol CAS No. 77508-13-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77508-13-5

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[e]pyren-9-ol

InChI

InChI=1S/C20H12O/c21-17-9-3-7-15-14-6-1-4-12-10-11-13-5-2-8-16(20(15)17)19(13)18(12)14/h1-11,21H

InChI Key

JJTONHIPKPNTGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=CC=C4)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Benzo E Pyren 9 Ol

Established Synthetic Pathways for Benzo(e)pyren-9-ol and Related Phenolic Polycyclic Aromatic Hydrocarbons

The construction of the Benzo(e)pyrene core and the introduction of a hydroxyl group at the 9-position can be achieved through multi-step sequences where the key transformations involve palladium-catalyzed cross-coupling reactions. nih.gov These methods are often designed to first build a methoxy-substituted precursor, which is then demethylated in the final step to yield the target phenol (B47542). nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of PAHs, valued for its mild conditions and functional group tolerance. researchgate.netorganic-chemistry.org It is frequently employed to create the fundamental biaryl linkage necessary for subsequent cyclization into the larger PAH framework. nih.govnih.gov

In a representative synthesis for the analogous Benzo[a]pyren-9-ol, a key step involves the palladium-catalyzed Suzuki coupling of a naphthalene (B1677914) boronic acid ester with a functionalized aryl halide. nih.govnih.gov For instance, 2-Bromobenzene-1,3-dialdehyde can be coupled with a naphthalene boronate ester using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to furnish a dialdehyde (B1249045) adduct, which serves as a precursor for the final rings of the benzo[a]pyrene (B130552) system. nih.gov Another strategy employs the Suzuki coupling of 1-bromo-2-iodo-4-methoxybenzene with naphthalene 2-boronic acid ester to produce 2-(2-bromo-5-methoxyphenyl)naphthalene, an intermediate primed for further transformations. nih.gov This method has been successfully applied to the synthesis of various biaryl systems based on benzo[b]dithiophene and other polycyclic hydrocarbons. mdpi.com

Table 1: Example of a Suzuki Cross-Coupling Reaction in a Benzo[a]pyrene Phenol Synthesis

Reactant 1 Reactant 2 Catalyst Product Reference
2-Bromobenzene-1,3-dialdehyde Naphthalene boronate ester (3) Pd(PPh₃)₄ Dialdehyde adduct (16) nih.gov

While the Buchwald-Hartwig amination is a well-known method for C-N bond formation, wikipedia.orgnumberanalytics.com related palladium-catalyzed cross-coupling reactions can also be used to form C-C bonds. In a novel synthetic approach to PAH metabolites, a Hartwig cross-coupling step is used sequentially after a Suzuki reaction. nih.gov Specifically, the intermediate 2-(2-bromo-5-methoxyphenyl)naphthalene, formed via a Suzuki reaction, undergoes a Pd-catalyzed Hartwig coupling with BrZnCH₂CO₂Et. nih.gov This reaction effectively builds a side chain that is subsequently used to construct one of the rings in the final PAH structure. nih.gov This combination of sequential Suzuki and Hartwig couplings showcases a powerful strategy for assembling complex molecular architectures under relatively mild conditions. nih.gov

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another essential tool in modern PAH synthesis. acs.orgnih.govrsc.orgresearchgate.net It is particularly useful for introducing acetylenic moieties that can undergo subsequent cyclization to form new aromatic rings. nih.gov

A synthetic route toward Benzo[a]pyren-9-ol utilizes a double Sonogashira coupling as a key transformation. nih.gov Following an initial Suzuki-Miyaura coupling to create a biaryl intermediate, the molecule is subjected to a double Sonogashira coupling with trimethylsilylacetylene (B32187) (TMSA). nih.gov The terminal trimethylsilyl (B98337) groups are then removed, and the resulting di-alkyne intermediate undergoes a PtCl₂-catalyzed cyclization to form the benzo[a]pyrene ring system. nih.gov This sequence, culminating in demethylation, provides an efficient pathway to the target phenolic PAH. nih.gov

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and is a key step in some PAH syntheses. researchgate.netiupac.orgtandfonline.com In the context of synthesizing benzo[a]pyrene analogs, a double Wittig reaction can be applied to a dialdehyde intermediate. nih.gov

Following a Suzuki coupling that yields a dialdehyde adduct, a double Wittig reaction with (methoxymethylene)triphenylphosphine provides a di(methoxyvinyl) derivative as a mixture of E- and Z-isomers. nih.gov This intermediate is then subjected to an acid-catalyzed cyclization, which constructs the final ring and yields the methoxy-substituted benzo[a]pyrene core. nih.gov This pathway highlights the utility of the Wittig reaction in converting carbonyl functionalities into the olefinic structures needed for ring-closing reactions. nih.govnih.gov

The final step in many synthetic routes to phenolic PAHs is the demethylation of a more stable methoxy-substituted precursor. nih.gov This strategy protects the reactive phenol group during the preceding synthetic steps. Boron tribromide (BBr₃) is a common reagent for this transformation. nih.gov Treating a methoxybenzo[a]pyrene intermediate with BBr₃ in a solvent like dichloromethane (B109758) effectively cleaves the methyl ether to yield the desired benzo[a]pyren-9-ol. nih.gov

An alternative reagent for this demethylation is a mixture of hydroiodic acid and acetic acid (HI/HOAc). nih.gov In some cases, this mixture has been found to be superior to BBr₃ for the demethylation of PAH methyl ethers, particularly when BBr₃ treatment is unsuccessful. nih.gov

Table 2: Comparison of Demethylation Reagents for Methoxy-PAH Precursors

Reagent Conditions Application Example Outcome Reference
Boron tribromide (BBr₃) CH₂Cl₂, -20 °C to RT Demethylation of 9-methoxybenzo[a]pyrene Successful conversion to 9-HO-BP nih.gov

Wittig Reaction and Subsequent Cyclization in this compound Analog Synthesis

Precursor Design and Intermediate Compound Characterization in this compound Synthesis

The successful synthesis of this compound relies on the logical design of precursors that allow for regioselective bond formation and cyclization. The general strategy involves combining functionalized benzene (B151609) and naphthalene building blocks. nih.govnih.gov For instance, a substituted aryl halide like 2-Bromobenzene-1,3-dialdehyde or 1-bromo-2-iodo-4-methoxybenzene is designed to couple with a naphthalene boronic acid ester. nih.govnih.gov The positions of the halogens and other functional groups (e.g., methoxy, aldehyde) on these precursors are strategically chosen to direct the subsequent reactions and ensure the final ring system and hydroxyl group are in the correct positions. nih.govnih.gov

The characterization of intermediates is crucial for confirming the success of each synthetic step. This is typically accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Table 3: Spectroscopic Characterization Data for Key Methoxy-PAH Intermediates

Compound Formula 1H NMR (500MHz, CDCl₃) δ 13C NMR (125.8 MHz, CDCl₃) δ MS (APCI) m/z Reference
9-Methoxybenzo[α]pyrene C₂₁H₁₄O 8.81, 8.35, 8.23-8.15, 8.12, 8.05, 7.97, 7.91, 7.84, 7.43, 4.10 158.0, 131.8, 131.5, 130.5, 129.4, 128.2, 127.9, 126.9, 126.73, 126.70, 126.1, 126.0, 125.5, 125.0, 124.6, 124.4, 124.1, 122.1, 118.5, 101.9, 55.5 283 (100%) nih.gov

| 3-Methoxybenzo[α]pyrene | C₂₁H₁₄O | 9.02, 8.90, 8.47, 8.34, 8.30-8.15, 8.00, 7.86-7.75, 7.65, 4.21 | 153.5, 131.6, 130.3, 128.8, 128.0, 127.9, 127.4, 127.0, 126.5, 126.3, 126.0, 125.9, 125.5, 123.9, 123.6, 123.1, 21.4, 119.9, 119.6, 109.9, 56.3 | 283 (100%) | nih.gov |

Strategies for Isomer-Specific Synthesis of this compound

The isomer-specific synthesis of this compound is a challenging task due to the numerous possible positions for substitution on the pyrene (B120774) core. Directed synthesis methods are required to ensure the hydroxyl group is introduced at the C9 position specifically.

One potential strategy for the isomer-specific synthesis involves the creation of the Benzo(e)pyrene core structure followed by regioselective functionalization. A reported method to synthesize the parent benzo[e]pyrene (B47544) (BeP) hydrocarbon starts with 1,2,3,6,7,8-hexahydro-pyrene (HHPy). The synthesis proceeds through the following key steps rsc.org:

Friedel–Crafts Alkylation: HHPy is reacted with a suitable reagent to introduce a side chain.

Wolff–Kishner Decarboxylation: This reaction removes a carbonyl group from the introduced side chain.

Cyclisation and Oxidation: The final steps involve ring closure to form the fifth aromatic ring, followed by oxidation (dehydrogenation) to yield the fully aromatic Benzo[e]pyrene system rsc.org.

Once the Benzo[e]pyrene scaffold is obtained, a regioselective hydroxylation step would be necessary to introduce the hydroxyl group at the 9-position. While specific methods for direct hydroxylation of BeP at the C9 position are not widely documented, enzymatic approaches using cytochrome P450 monooxygenases have been shown to hydroxylate PAHs at specific positions mdpi.com. For instance, human CYP3A4 is known to catalyze the regioselective hydroxylation of various substrates mdpi.com. The metabolism of Benzo[e]pyrene by hepatic microsomal preparations has been reported to yield unidentified phenols from the 9,10-dihydrodiol precursor, indicating that biological systems can generate hydroxylated metabolites, although the exact identity and yield of 9-hydroxybenzo(e)pyrene from this process are not specified nih.gov.

An alternative and more direct synthetic strategy involves the synthesis and subsequent rearrangement of an epoxide precursor. The synthesis of Benzo[e]pyrene-9,10-oxide has been achieved from racemic and optically active bromo acetate (B1210297) precursors rsc.org. Arene oxides are known to be unstable and can rearrange to form phenols nih.gov. The acid-catalyzed or spontaneous rearrangement of Benzo[e]pyrene-9,10-oxide is a plausible route to obtaining this compound. The specificity of this rearrangement to yield the 9-hydroxy isomer over the 10-hydroxy isomer would be a critical factor in this approach.

Table 1: Overview of Synthetic Strategies for this compound

Strategy Precursor Compound(s) Key Reactions Notes
Core Synthesis + Hydroxylation 1,2,3,6,7,8-Hexahydropyrene (HHPy) Friedel-Crafts Alkylation, Wolff-Kishner Decarboxylation, Cyclisation, Oxidation This method produces the Benzo[e]pyrene scaffold, which requires a subsequent regioselective hydroxylation step rsc.org.
Epoxide Rearrangement Bromo acetate precursors Epoxidation, Rearrangement This route synthesizes Benzo[e]pyrene-9,10-oxide, which can potentially rearrange to form the desired phenol rsc.orgnih.gov.
Metabolic Synthesis Benzo[e]pyrene Enzymatic Hydroxylation (e.g., via Cytochrome P450) Hepatic microsomes metabolize the 9,10-dihydrodiol of BeP to phenols, though the specific products are not fully characterized nih.gov.

Chemical Modification and Derivatization of this compound for Research Applications

The chemical modification of this compound is essential for its use in various research applications, particularly in studying its biological fate and for developing sensitive analytical methods. Derivatization can alter the compound's physical properties, such as volatility and ionization efficiency, or attach labels for detection.

For analytical purposes, especially in complex biological matrices like urine, derivatization is a common strategy to enhance detection by gas chromatography-mass spectrometry (GC-MS). A widely used technique for hydroxylated PAHs (OH-PAHs) is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to convert the polar hydroxyl group into a more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) ether mdpi.comoregonstate.edu. This derivatization improves chromatographic separation and provides characteristic mass spectral fragmentation patterns for sensitive and specific quantification mdpi.com.

In the context of biological research, derivatization is crucial for investigating the metabolic pathways and interactions of this compound with macromolecules. While research on the specific derivatives of the 'e' isomer is less extensive than for its more studied counterpart, Benzo[a]pyren-9-ol, analogous modifications are of significant interest. For instance, the formation of glucuronide and sulfate (B86663) conjugates is a major metabolic route for PAHs in vivo, increasing their water solubility and facilitating excretion nih.gov. The metabolic formation of a glucuronic acid conjugate of 3-hydroxy-benzo(e)pyrene has been reported, suggesting that this compound would likely undergo similar conjugation nih.gov. Synthesizing these conjugates serves to create authentic standards for metabolic studies.

Furthermore, the potential for this compound to be further metabolized to reactive species that can bind to DNA is a key area of research. For the 'a' isomer, 9-hydroxybenzo[a]pyrene is known to be metabolized to a reactive 4,5-oxide, which can form DNA adducts nih.gov. The synthesis of such reactive epoxide derivatives of this compound and their subsequent reaction products with nucleosides (e.g., deoxyguanosine) are critical for studying potential genotoxicity and for use as biomarkers of exposure and effect nih.govwikipedia.org.

Table 2: Derivatization of this compound for Research

Application Derivatization Method Derivatizing Agent(s) Purpose of Derivatization
Analytical Detection (GC-MS) Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Increases volatility and thermal stability for improved chromatographic analysis and mass spectrometric detection mdpi.comoregonstate.edu.
Metabolic Studies Conjugation UDP-glucuronosyltransferases, Sulfotransferases Forms glucuronide or sulfate conjugates to mimic metabolic detoxification pathways and create analytical standards nih.gov.
Genotoxicity Research Epoxidation Oxidizing agents (e.g., m-CPBA) Forms reactive epoxide intermediates to study their potential to bind to DNA and form adducts, which serve as biomarkers nih.gov.
Genotoxicity Research Adduct Formation Reactive epoxide derivative + Deoxyribonucleosides (e.g., dG) Creates standards of DNA adducts to identify and quantify DNA damage in biological samples wikipedia.org.

Environmental Occurrence and Transformation of Benzo E Pyren 9 Ol

Environmental Fate and Distribution of Benzo(e)pyrene and its Hydroxylated Forms

The environmental fate of Benzo(e)pyrene (a representative PAH) and its hydroxylated forms, such as Benzo(e)pyren-9-ol, is governed by their physical and chemical properties, which dictate their movement and persistence in various environmental compartments.

Due to their low volatility, PAHs like Benzo[a]pyrene (B130552) (BaP) are predominantly found in the atmosphere bound to particulate matter, particularly fine particles (PM2.5). mdpi.com It is estimated that approximately 90% of atmospheric BaP is associated with particles, while up to 10% may exist in the gas phase. mdpi.com This association with airborne particles allows for long-range transport, enabling PAHs to travel far from their original source. researchgate.netnih.gov

The removal of PAHs from the atmosphere occurs through two primary deposition mechanisms:

Dry Deposition: This involves the gravitational settling of particles to which PAHs are adsorbed. In some regions, dry deposition is the dominant pathway for the removal of atmospheric BaP. mdpi.com

Wet Deposition: This occurs when PAHs are washed out of the atmosphere by precipitation (rain or snow). mdpi.com Wet deposition is a significant removal mechanism for atmospheric BaP, as the particulate matter it is bound to is effectively cleared by rainfall. mdpi.com

The atmospheric deposition of PAHs is influenced by meteorological factors such as temperature, wind patterns, and precipitation. nih.gov For instance, PAH concentrations and deposition fluxes often exhibit seasonal variations, with higher levels typically observed in winter due to increased emissions from residential heating and specific atmospheric conditions like thermal inversions that trap pollutants. frontiersin.orgnih.gov

PAHs enter aquatic systems through various pathways, including atmospheric deposition, urban runoff, and industrial discharges. environment-agency.gov.uknih.gov Due to their low water solubility and hydrophobic nature, PAHs like BaP tend to bind to organic matter in the water column. nih.gov

In the aqueous phase, a significant portion of PAHs becomes associated with suspended particles and eventually settles into the sediment. This partitioning between the water column and sediment is a key aspect of their environmental fate. The sediment can act as a sink for PAHs, but it can also become a secondary source if conditions change, leading to the release of these compounds back into the water. mdpi.com

The distribution of PAHs in water and sediment is influenced by their molecular weight. High-molecular-weight PAHs, which are more typical of pyrogenic sources, are more persistent and less bioavailable, and they tend to dominate in sediments. mdpi.com

The low solubility, low vapor pressure, and high octanol-water partition coefficient (Kow) of PAHs like BaP cause them to partition primarily into soil and sediment. nih.gov It is estimated that about 82% of BaP released into the environment partitions into soil and 17% into sediment. nih.govcanada.ca

The adsorption of PAHs to soil and sediment particles is a critical process that affects their mobility and bioavailability. mdpi.com The strength of this adsorption is influenced by the properties of both the PAH and the soil/sediment. For example, the adsorption coefficient of BaP has been found to increase with the organic carbon content and specific surface area of sediment particles. nih.gov PAHs with three or more aromatic rings are particularly strong adsorbents to soil particles due to their low vapor pressure and high hydrophobicity. nih.gov

The presence of microplastics in soil can further influence the adsorption dynamics of PAHs. Microplastics can act as carriers for organic pollutants like BaP, with some types, such as PVC, showing a high adsorption capacity. researchgate.net Fungal hyphae in soil have also been shown to play a role in the transport of PAHs, potentially increasing their dispersal and bioavailability. acs.org

The following table summarizes the estimated environmental partitioning of Benzo[a]pyrene:

Environmental CompartmentEstimated Partitioning (%)
Soil82% nih.govcanada.ca
Sediment17% nih.govcanada.ca
Water~1% nih.gov
Air<1% nih.gov
Suspended Sediment<1% nih.gov
Biota<1% nih.gov

Aqueous Phase Distribution and Sediment-Water Exchange

Biotic Transformation Pathways in Environmental Systems

Biotic transformations, carried out by living organisms, are a major route for the breakdown of PAHs in the environment. acs.org Microorganisms, in particular, play a crucial role in the biodegradation of these compounds. jebas.orgresearchgate.net

Microbial Degradation of PAHs and Potential for this compound Transformation

Numerous microorganisms have been identified that can degrade PAHs. researchgate.netmdpi.com While high-molecular-weight PAHs like benzo(e)pyrene are generally more resistant to microbial attack than their lower-molecular-weight counterparts, some bacteria and fungi have demonstrated the ability to break them down. mdpi.comjeb.co.in This degradation often occurs through co-metabolism, where the microorganism utilizes another compound as its primary energy source while fortuitously degrading the PAH. jeb.co.in For instance, the presence of phenanthrene (B1679779) has been shown to enhance the degradation of benzo(e)pyrene by a halophilic bacterial consortium. jeb.co.in

Given that hydroxylation is often an initial step in the microbial degradation of PAHs, this compound could be an intermediate in the breakdown of benzo(e)pyrene. mdpi.com It is also possible that microorganisms could directly utilize this compound as a growth substrate. Several bacterial species, including Mycobacterium, Sphingomonas paucimobilis, and Stenotrophomonas maltophilia, have been reported to degrade the five-ring PAH benzo(a)pyrene. researchgate.net A halophilic bacterial strain, Staphylococcus haemoliticus, has also been shown to degrade benzo(a)pyrene in high-salinity conditions. plos.org

Table 2: Examples of Microorganisms Involved in the Degradation of High-Molecular-Weight PAHs

MicroorganismDegraded PAHKey Findings
Klebsiella pneumonia PL1Benzo(a)pyrene, Pyrene (B120774)Degraded approximately 56% of 10 mg·L−1 BaP in 10 days. mdpi.com
Halophilic bacterial consortium (Achromobacter sp., Marinobacter sp., Rhodanobacter sp.)Benzo(e)pyreneDegraded in the presence of phenanthrene as a co-substrate. jeb.co.in
Mycobacterium vanbaalenii PYR-1Benzo(a)pyreneCapable of oxidizing BaP at multiple positions. nih.govgavinpublishers.com
Staphylococcus haemoliticus strain 10SBZ1ABenzo(a)pyreneActive degradation in high salinity (10% NaCl). plos.org
Bacillus licheniformis M2-7Benzo(a)pyreneBiotransformation to phthalic acid. researchgate.net

Enzymatic Biotransformation in Environmental Microorganisms

The microbial degradation of PAHs is facilitated by specific enzymes. The initial step in the aerobic degradation of PAHs is typically catalyzed by oxygenase enzymes, such as monooxygenases and dioxygenases. jebas.orgoup.com These enzymes incorporate one or two atoms of oxygen into the aromatic ring, making it more susceptible to further breakdown. jebas.org

For instance, cytochrome P450 monooxygenases are known to be involved in the metabolism of benzo(a)pyrene in some bacteria, leading to the formation of epoxides which are then hydrolyzed to dihydrodiols. nih.govnih.gov Dioxygenases initiate the attack on the aromatic ring by adding two hydroxyl groups, forming a cis-dihydrodiol. nih.gov Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways. researchgate.net

In the case of this compound, it is conceivable that it could be a substrate for various microbial enzymes. The existing hydroxyl group might be a site for further oxidation, or the enzymes could attack other positions on the aromatic rings, leading to the formation of diols, quinones, and eventually, ring cleavage products. The thermophilic bacterium Bacillus licheniformis M2-7 has been shown to biotransform benzo(a)pyrene to phthalic acid, with the detection of catechol 2,3-dioxygenase activity suggesting a meta-cleavage pathway. researchgate.net

Metabolic Fate and Biotransformation Pathways of Benzo E Pyren 9 Ol in Biological Systems

General Metabolic Pathways of Polycyclic Aromatic Hydrocarbons

The metabolic fate of polycyclic aromatic hydrocarbons (PAHs) in biological systems is a two-phase process designed to increase their water solubility and facilitate excretion. cdc.govresearchgate.net This biotransformation is crucial for detoxification, but can also lead to the formation of reactive intermediates. nih.govresearchgate.net

Phase I Biotransformations: Hydroxylation and Epoxidation

Phase I metabolism introduces or exposes functional groups, such as hydroxyl (-OH) groups, on the PAH structure. numberanalytics.com The primary reactions are hydroxylation and epoxidation, catalyzed mainly by the cytochrome P450 (CYP) enzyme superfamily. nih.govmdpi.comoup.com CYPs oxidize PAHs to form arene oxides (epoxides) and phenols (hydroxy derivatives). researchgate.netnih.govinchem.org These epoxides are highly reactive intermediates. numberanalytics.com They can spontaneously rearrange to form phenols, such as Benzo(e)pyren-9-ol, or be hydrated to form dihydrodiols. inchem.org

For instance, the metabolism of the parent compound, benzo(e)pyrene (B[e]P), by rat liver microsomes results in several metabolites, with B[e]P-4,5-dihydrodiol being a major product, indicating the formation of a B[e]P-4,5-epoxide intermediate. nih.gov Phenolic metabolites are also produced. nih.gov Specifically, hydroxylated metabolites of B[e]P, like Benzo(e)pyren-4-ol, are known to be formed through the action of cytochrome P450 enzymes. ontosight.ai this compound is another such phenolic metabolite, arising from the hydroxylation of the benzo(e)pyrene ring.

Phase II Biotransformations: Conjugation Reactions

Following Phase I, the modified PAHs undergo Phase II biotransformation, which involves conjugation reactions. nih.gov In this phase, enzymes attach endogenous, water-soluble molecules to the functional groups introduced during Phase I. cdc.govnumberanalytics.com This process significantly increases the hydrophilicity of the metabolites, facilitating their excretion from the body via urine or bile. cdc.govresearchgate.net

The primary conjugation reactions for PAH metabolites include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction adds a glucuronic acid molecule. nih.govfrontiersin.org

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfate (B86663) group. nih.govfrontiersin.org

Glutathione (B108866) conjugation: Catalyzed by glutathione S-transferases (GSTs), this reaction attaches a glutathione molecule. nih.gov

The hydroxyl group of this compound makes it a direct substrate for these Phase II enzymes, leading to the formation of more polar and readily excretable glucuronide or sulfate conjugates.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound and its parent PAH is orchestrated by a specific suite of enzymes that govern the rate and pathway of metabolism.

Role of Cytochrome P450 Enzymes (CYPs) in PAH Metabolism

Cytochrome P450 (CYP) enzymes are central to Phase I metabolism of PAHs. nih.gov They are a large family of enzymes, with the CYP1 subfamily—specifically CYP1A1, CYP1A2, and CYP1B1—playing the most significant role in PAH oxidation. mdpi.comoup.comnih.govfrontiersin.org These enzymes are responsible for the initial metabolic attack on the PAH ring, leading to the formation of epoxides and phenols. mdpi.comoup.com

Human CYP1A1 and CYP1B1 are particularly efficient at metabolizing PAHs like benzo(a)pyrene (B[a]P) into various metabolites, including phenols and dihydrodiol precursors. oup.comoup.comnih.gov For example, studies on B[a]P show that CYP1A1, CYP2C19, and CYP3A4 are major enzymes contributing to the formation of BaP-9-ol. nih.govnih.gov By analogy, these same enzyme families are responsible for the generation of hydroxylated B[e]P metabolites, including this compound. ontosight.ai The expression and activity of these CYPs can be induced by exposure to PAHs, which can alter the rate of metabolism. nih.govnih.gov

Epoxide Hydrolase Activity and Dihydrodiol Formation

Microsomal epoxide hydrolase (mEH) is another critical enzyme in Phase I metabolism. iarc.fr Its primary function is to detoxify the reactive epoxides generated by CYP enzymes by catalyzing their hydrolysis—the addition of a water molecule—to form trans-dihydrodiols. numberanalytics.comsurrey.ac.ukontosight.ai These dihydrodiols are generally less reactive than their epoxide precursors. numberanalytics.com

However, the action of epoxide hydrolase can also be a step in a bioactivation pathway. numberanalytics.com The resulting dihydrodiol can be a substrate for further oxidation by CYP enzymes, leading to the formation of highly reactive diol-epoxides, which are often the ultimate carcinogenic forms of many PAHs. nih.goviarc.fr In the metabolism of benzo(e)pyrene, the formation of B[e]P-4,5-dihydrodiol is a key metabolic step observed in vitro, directly implicating the activity of epoxide hydrolase on the B[e]P-4,5-epoxide intermediate. nih.gov

Aldehyde-Keto Reductases and Quinone Pathway Intermediates

An alternative pathway for PAH metabolism involves members of the aldo-keto reductase (AKR) superfamily. mdpi.comfrontiersin.org In this pathway, PAH trans-dihydrodiols, produced by the combined action of CYPs and epoxide hydrolase, are oxidized by AKRs to form catechols. frontiersin.org These catechols can be unstable and undergo auto-oxidation to yield electrophilic and redox-active o-quinones. frontiersin.orgnih.gov

Several human AKR isoforms, including AKR1A1 and AKR1C1–AKR1C4, are known to catalyze the oxidation of PAH trans-dihydrodiols. acs.orgaacrjournals.org The resulting o-quinones can react with cellular nucleophiles or undergo redox cycling, a process that generates reactive oxygen species (ROS) and can lead to oxidative DNA damage. frontiersin.orgnih.gov This o-quinone pathway represents a distinct route of PAH bioactivation that is separate from the classic diol-epoxide pathway. nih.govnih.gov

Table 1: Key Enzymes in the Metabolism of Polycyclic Aromatic Hydrocarbons

Enzyme FamilySpecific Enzyme(s)Primary Function in PAH MetabolismReference
Cytochrome P450 (CYP)CYP1A1, CYP1A2, CYP1B1Catalyze initial oxidation of PAHs to form epoxides and phenols (e.g., this compound). mdpi.comoup.comfrontiersin.orgoup.com
Epoxide Hydrolase (EH)Microsomal EH (mEH)Hydrates reactive epoxides to form less reactive trans-dihydrodiols. numberanalytics.comnih.goviarc.frsurrey.ac.uk
Aldo-Keto Reductase (AKR)AKR1A1, AKR1C1-1C4Oxidizes PAH dihydrodiols to catechols, leading to the formation of reactive o-quinones. mdpi.comfrontiersin.orgacs.org
Transferases (Phase II)UGTs, SULTs, GSTsConjugate hydroxylated metabolites with endogenous molecules (glucuronic acid, sulfate, glutathione) to increase water solubility for excretion. oup.comnih.govfrontiersin.org

Glutathione S-Transferases (GSTs) in Conjugation

Glutathione S-Transferases (GSTs) are a critical family of Phase II detoxification enzymes that play a major role in cellular defense against xenobiotics. acs.orgnih.gov Their primary function is to catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds, making them more water-soluble and easier to excrete from the body. In the context of polycyclic aromatic hydrocarbons (PAHs), GSTs are vital for detoxifying reactive metabolites, particularly epoxides and diol epoxides, which are formed during Phase I metabolism. nih.gov

The role of GSTs is extensively documented for Benzo[a]pyrene (B130552) (B[a]P), a well-studied carcinogenic isomer of Benzo(e)pyrene. For B[a]P, cytochrome P450 enzymes convert the parent compound into highly reactive diol epoxides, such as (+)-anti-7,8-dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-anti-BPDE]. acs.orgoup.com Various GST isoenzymes then neutralize this carcinogenic metabolite. Research highlights the efficiency of different GST classes in this process:

Pi Class: Human GSTP1-1 and its murine equivalent, mGSTP1-1, are highly efficient in conjugating (+)-anti-BPDE. portlandpress.com

Alpha Class: A murine alpha class GST, mGSTA1-1, exhibits exceptionally high catalytic efficiency in the GSH conjugation of (+)-anti-BPDE, surpassing that of other murine GSTs and even human GSTP1-1. acs.org

Mu Class: Several GST mu isoenzymes are also known to metabolize PAH diol epoxides. Overexpression of GSTM1 in cell lines resulted in reduced DNA adduct formation from B[a]P diol epoxides. nih.gov

The resulting glutathione conjugate of (+)-anti-BPDE is then subject to removal from the cell via ATP-dependent transport mechanisms, completing the detoxification pathway. portlandpress.com While these mechanisms are well-established for B[a]P, specific research detailing the direct conjugation of this compound or its further oxidized metabolites by specific GST isoenzymes is not as extensively characterized. However, the fundamental role of GSTs in PAH metabolism suggests a similar detoxification route would be crucial for managing the reactive intermediates of Benzo(e)pyrene.

Isomer-Specific Metabolic Differences and Pathways for Hydroxylated Benzo(e)pyrenes

The metabolic fate and biological activity of hydroxylated PAHs are highly dependent on the specific isomer, as the position of the hydroxyl group on the aromatic ring system dictates the molecule's susceptibility to further enzymatic action. This principle is well-illustrated by the twelve isomeric monophenols of Benzo[a]pyrene, which show markedly different biological activities. researchgate.net

For instance, studies on the tumor-initiating properties of B[a]P phenols in mice revealed significant isomer-specific differences. researchgate.net Similarly, their mutagenic potential varies, with some isomers like 2-hydroxybenzo[a]pyrene being potent premutagens (requiring metabolic activation to become mutagenic), while others show little to no activity. researchgate.net These differences are linked to their varying tendencies to undergo further metabolic transformations, such as the formation of bay-region diol epoxides or oxyradicals, which can be either activating or deactivating pathways. researchgate.net

The table below, based on research on Benzo[a]pyrene phenols, illustrates how biological activity can vary by isomer.

Table 1: Isomer-Specific Activity of Selected Benzo[a]pyrene Phenols

Isomer Tumor-Initiating Activity Mutagenic Activity
2-Hydroxybenzo[a]pyrene Strong Premutagenic
11-Hydroxybenzo[a]pyrene Moderately Active Little to no activity

Source: Data compiled from studies on the tumorigenic and mutagenic activities of B[a]P phenols. researchgate.net

For Benzo(e)pyrene, metabolism is also known to produce hydroxylated intermediates. The compound can be metabolized to form dihydrodiols, such as 9,10-dihydroxy-9,10-dihydrobenzo(e)pyrene, which indicates that enzymatic hydroxylation is a key pathway. ontosight.ai However, comprehensive studies that specifically compare the complete metabolic pathways and differential activities of the various hydroxylated isomers of Benzo(e)pyrene, including this compound, are less prevalent in scientific literature compared to the extensive research on Benzo[a]pyrene isomers.

Characterization of this compound Metabolites

Once a PAH is hydroxylated to a phenol (B47542) like this compound, it typically undergoes further Phase II metabolism to form various conjugates. This process increases the hydrophilicity of the metabolite, which is essential for its elimination from the body, primarily through urine and feces. researchgate.net The characterization of these end-stage metabolites provides a comprehensive picture of the metabolic fate of the parent compound.

Extensive studies on Benzo[a]pyrene have identified the major classes of conjugates formed from its hydroxylated metabolites. These findings serve as a model for the types of metabolites that can be expected from this compound. In studies using germ-free rats, a significant portion of the administered B[a]P was excreted in the urine as a complex mixture of conjugated metabolites. nih.gov Advanced analytical techniques like liquid chromatography/electrospray tandem mass spectrometry (LC/ESMS/MS) were required for their characterization. nih.gov

The major types of conjugates identified for B[a]P metabolites, which are likely analogous to those formed from this compound, are summarized in the table below.

Table 2: Characterized Classes of Conjugated Benzo[a]pyrene Metabolites in Rat Urine

Conjugate Class Specific Examples Identified
Sulfates Monohydroxy-BP-O-sulfates, Dihydrodihydroxy-BP-O-sulfates
Glucuronides BP-O,O'-diglucuronides
Glutathione-Derived Tetrahydrotrihydroxy-BP-S-N-acetylcysteines, Tetrahydrotrihydroxy-BP-S-glutathione

| Mixed Conjugates | BP-O-sulfate-O'-glucuronide |

Source: Data from characterization studies of B[a]P metabolites. nih.gov

These findings demonstrate that phenolic and dihydrodiol metabolites of B[a]P are extensively processed through sulfation, glucuronidation, and conjugation with glutathione (which is further metabolized to N-acetylcysteine conjugates). nih.gov While these specific metabolites have been characterized for Benzo[a]pyrene, detailed analytical studies focused solely on identifying and quantifying the full profile of conjugates derived specifically from this compound are not widely available.

Advanced Analytical Methodologies for Benzo E Pyren 9 Ol Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is essential for separating target analytes from a multitude of other compounds present in a sample, which is a critical prerequisite for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAH metabolites. aacrjournals.orgpsu.edu For compounds like hydroxylated PAHs, reverse-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. aacrjournals.orgnih.gov A gradient elution, where the mobile phase composition is changed over time (e.g., by varying the ratio of acetonitrile (B52724) to water), is often necessary to achieve separation of the various metabolites which have a wide range of polarities. nih.govoup.com

Fluorescence detection (FLD) is exceptionally well-suited for this application due to the inherent fluorescent properties of the aromatic ring systems of PAHs and their derivatives. aacrjournals.org The detector can be programmed to switch excitation and emission wavelengths during the analysis to coincide with the elution of specific compounds, thereby maximizing sensitivity and selectivity for each target metabolite. psu.edu Studies on Benzo(e)pyrene metabolism have successfully used HPLC with fluorescence detection to separate and identify various metabolic products. oup.com While specific retention times for Benzo(e)pyren-9-ol are not documented, the methodology is proven for its isomers, such as 9-hydroxybenzo(a)pyrene. aacrjournals.orgaacrjournals.org

Table 1: Example HPLC-FLD Conditions for Analysis of Benzo(a)pyrene Metabolites Note: These are representative conditions for the analysis of Benzo(a)pyrene metabolites and would require optimization for this compound.

Parameter Condition Source
Column Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govoup.com
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient nih.govoup.com
Flow Rate 0.6 - 1.0 mL/min nih.govoup.com
Detection Fluorescence (FLD) with programmed wavelength switching psu.edu

| Example λex/λem | For 9-OH-B[a]P: Not specified, but generally in UV range | oup.comaacrjournals.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the comprehensive analysis of PAH metabolites. Due to the low volatility and polar nature of hydroxylated compounds, a chemical derivatization step is typically required before GC analysis. nih.gov Trimethylsilylation is a common method used to convert the hydroxyl groups (-OH) into less polar and more volatile trimethylsilyl (B98337) ethers (-O-Si(CH₃)₃), enabling them to pass through the GC column. nih.govnih.gov

The separation is achieved on a capillary column (e.g., DB-5MS or OV-1), and the temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. nih.govresearchgate.net The mass spectrometer then ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that serves as a "fingerprint" for identification. conicet.gov.ar This method has been used to successfully identify various phenols and diols of Benzo(a)pyrene. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Hydroxylated PAH Analysis Note: These parameters are illustrative for derivatized Benzo(a)pyrene metabolites.

Parameter Condition Source
Derivatization Trimethylsilylation (TMS) nih.gov
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) researchgate.net
Carrier Gas Helium at ~1 mL/min researchgate.net
Injector Splitless mode, ~280°C researchgate.net
Oven Program e.g., 80°C, ramp to 310°C researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eV researchgate.net

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | conicet.gov.ar |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection[19],

Spectroscopic Approaches for Structural Elucidation and Quantification

While chromatography separates, spectroscopy identifies. For PAH metabolites, several spectroscopic methods are indispensable for confirming structure and performing quantification.

The delocalized π-electron systems in PAHs make them intensely fluorescent, a property that is retained in their hydroxylated metabolites. nih.gov Fluorescence spectroscopy can be used as a direct detection method, often noted for its high sensitivity. aacrjournals.org The introduction of a hydroxyl group onto the aromatic system alters the electronic structure, leading to shifts in the optimal excitation and emission wavelengths compared to the parent compound. osti.gov This phenomenon can be exploited for selective detection. For example, studies have used fluorescence spectra to identify metabolites of Benzo(a)pyrene formed in mouse skin and to differentiate them from the parent compound. osti.gov Research on Benzo(e)pyrene has also utilized fluorescence to monitor its chemical conversion and interaction with proteins. researchgate.net

Table 3: Example Fluorescence Wavelengths for Benzo(a)pyrene and its Metabolites Note: Wavelengths can vary based on solvent and sample matrix. Data for this compound is not available.

Compound Excitation (λex) Emission (λem) Source
Benzo(a)pyrene (in EVOO) 385 nm ~405 nm scielo.br
Benzo(a)pyrene (in DMSO) 298 nm Not Specified tandfonline.com
BP-7,8-diol 9,10-oxide-DNA adduct Identical to adduct standard Identical to adduct standard osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. nih.gov Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, ¹H NMR would reveal the number and location of protons on the aromatic rings, while ¹³C NMR would do the same for the carbon atoms. asm.org The specific chemical shifts and coupling constants are unique to the molecule's structure, allowing for definitive confirmation of the hydroxyl group's position at C-9. While a complete, assigned NMR spectrum for this compound is not found in the surveyed literature, NMR has been used to confirm the identity of related methylated metabolites of Benzo(a)pyrene and is the gold standard for such structural work. nih.gov

Table 4: Example ¹³C NMR Spectral Data for the Parent Compound, Benzo(e)pyrene Note: This data is for the parent hydrocarbon. The presence of a hydroxyl group at the C-9 position would significantly alter the chemical shifts of nearby carbon atoms.

Solvent Frequency Chemical Shifts [ppm] Source

Mass Spectrometry (MS), particularly when coupled with a separation technique like GC or HPLC, is fundamental for identifying metabolites. MS provides the precise molecular weight of the analyte, which is a primary piece of identifying information. For this compound (C₂₀H₁₂O), the expected monoisotopic mass would be 268.0888 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental formula with high accuracy.

Furthermore, the fragmentation pattern produced during ionization provides structural clues. Tandem mass spectrometry (MS/MS) enhances this capability by selecting the molecular ion (e.g., m/z 268), subjecting it to fragmentation, and analyzing the resulting product ions. This technique is highly selective and provides greater confidence in identification, especially in complex matrices. conicet.gov.ar For a hydroxy-PAH, common fragmentation pathways include the loss of CO (28 Da) and CHO (29 Da) fragments.

Table 5: Anticipated Mass Spectrometry Data for this compound

Parameter Expected Value/Fragment Source/Rationale
Chemical Formula C₂₀H₁₂O (Structure)
Monoisotopic Mass 268.0888 Da (Calculation)
Molecular Ion (M•+) m/z 268 (Expected)
Key Fragment Ion m/z 240 ([M-CO]•+) (Analogous fragmentation)

| Key Fragment Ion | m/z 239 ([M-CHO]+) | (Analogous fragmentation) |

UV-Visible Absorption Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) absorption spectroscopy is a valuable tool for investigating the electronic properties of molecules like this compound. This technique measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The absorption spectrum of a molecule is unique and can be used for both qualitative identification and quantitative measurement.

Studies on related polycyclic aromatic hydrocarbons (PAHs) demonstrate the utility of UV-Vis spectroscopy. For instance, the UV-Vis absorption spectrum of a synthetic mixture of 12 different PAHs, including Benzo(e)pyrene, has been successfully reconstructed using computational methods, showing good agreement with measured spectra in the 250-400 nm wavelength range. aidic.it This approach allows for the semi-quantitative analysis of individual PAH components within a complex mixture. aidic.it

The electronic and optical properties of pyrene-based derivatives can be tuned by functionalization. whiterose.ac.uk For example, the introduction of different substituents to the pyrene (B120774) core can alter the absorption and emission characteristics of the molecule. whiterose.ac.uk Research on pyrene-based chalcones has shown that their linear and nonlinear optical properties are highly dependent on the polarity of the solvent, which influences intramolecular charge transfer (ICT). researchgate.net

Table 1: Illustrative UV-Vis Absorption Maxima for Selected PAHs

CompoundAbsorption Maxima (nm)
Benzo[e]pyrene (B47544)252, 262, 272, 363, 370, 375 researchgate.netacs.org
Pyrene245, 267, 278, 329, 345 mdpi.com
Benzo[a]pyrene (B130552)Not specified

Note: This table provides example data for related compounds to illustrate the type of information obtained from UV-Vis spectroscopy. Specific data for this compound requires dedicated experimental measurement.

Sample Preparation and Extraction Methods from Complex Environmental Matrices

The extraction of this compound from complex environmental matrices such as soil, water, and biological tissues is a critical step prior to analysis. The choice of extraction method depends on the nature of the sample matrix and the target analyte's concentration.

Commonly used techniques for extracting PAHs and their metabolites include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. fishersci.commdpi.com For instance, cyclohexane (B81311) has been used to extract Benzo[a]pyrene from water samples. fishersci.com

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its simplicity, better selectivity, and reduced solvent consumption. fishersci.commdpi.com It utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a suitable solvent. fishersci.com Various sorbents are available, including C18 and silica (B1680970) cartridges. fishersci.comsemanticscholar.org

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume. tandfonline.com

Matrix Solid-Phase Dispersion (MSPD): This method is particularly useful for solid and semi-solid samples. It involves blending the sample with a solid sorbent, which simultaneously disrupts the sample matrix and disperses the analyte onto the sorbent material. The analytes are then eluted with a small volume of solvent. An analytical methodology has been developed for the determination of Benzo[a]pyrene and its metabolites, including 9-hydroxy Benzo[a]pyrene (a compound structurally similar to this compound), in microalgae cultures using MSPD. capes.gov.br

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for the extraction of PAHs from food matrices. nih.gov A modified QuEChERS method has been successfully used to determine Benzo[a]pyrene in bread samples. nih.gov

The selection of the appropriate extraction solvent is also crucial. Solvents like dichloromethane (B109758), hexane, acetone, and acetonitrile are commonly used for PAH extraction. semanticscholar.orgfrontiersin.org The efficiency of the extraction process is often evaluated by calculating the recovery of the analyte, which should ideally be high and reproducible. nih.gov

Table 2: Comparison of Extraction Methods for PAHs from Environmental Matrices

Extraction MethodPrincipleAdvantagesCommon Applications
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Well-established, simple equipment.Water samples. fishersci.com
Solid-Phase Extraction (SPE)Selective adsorption on a solid sorbent.High selectivity, reduced solvent use, automation potential. fishersci.comWater, biological fluids. fishersci.comnih.gov
Pressurized Liquid Extraction (PLE)Extraction with solvents at high temperature and pressure.Fast, efficient, low solvent consumption.Food, environmental solids. tandfonline.com
Matrix Solid-Phase Dispersion (MSPD)Sample homogenization and extraction in one step.Suitable for solid/semi-solid samples, miniaturizable. capes.gov.brBiological tissues, food. capes.gov.br
QuEChERSSalting-out liquid-liquid extraction followed by dispersive SPE cleanup.Fast, simple, low cost.Food matrices. nih.gov

Development of Novel Analytical Methods for Trace-Level this compound

The detection of trace levels of this compound requires highly sensitive and selective analytical methods. While traditional techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for PAH analysis, there is ongoing research to develop novel methods with improved performance characteristics. mdpi.commdpi.com

Recent advancements in analytical instrumentation have led to enhanced sensitivity and efficiency in PAH analysis. mdpi.com For example, the use of tandem mass spectrometry (MS/MS) coupled with chromatographic separation provides high specificity and allows for the quantification of analytes at very low concentrations. mdpi.com

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative approach for the rapid screening of PAHs. mdpi.comkoreascience.kr These methods are based on the specific binding of antibodies to the target analyte and can be highly sensitive and cost-effective. mdpi.com While a specific immunoassay for this compound has not been reported in the provided results, the development of antibodies against Benzo[a]pyrene suggests that a similar approach could be feasible. mdpi.commdpi.com

Other emerging techniques for the detection of PAHs include:

Surface-Enhanced Raman Scattering (SERS): This technique can provide highly sensitive and specific detection of molecules adsorbed on nanostructured metal surfaces. koreascience.kr

Synchronous Fluorescence Spectroscopy (SFS): SFS has been used to detect trace levels of PAH-DNA adducts in biological samples. nih.gov

The development of these novel methods aims to provide faster, more sensitive, and more portable analytical solutions for the on-site monitoring of this compound and other PAHs in various environmental and biological matrices.

Theoretical and Computational Studies of Benzo E Pyren 9 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and predict the reactivity of molecules like Benzo(e)pyren-9-ol. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and structural properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. ajbasweb.comresearchgate.net By applying DFT, researchers can calculate various molecular properties of this compound, such as its optimized geometry, total energy, and electronic states. ajbasweb.comresearchgate.net

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to study the effect of substituent groups, like the hydroxyl group in this compound, on the properties of the parent pyrene (B120774) structure. ajbasweb.comresearchgate.net For instance, theoretical studies on hydroxylated pyrene derivatives have shown that the addition of a hydroxyl group can influence the total energy and stability of the molecule. ajbasweb.com The optimized geometric parameters, including bond lengths and interaxial angles, can be precisely calculated. ajbasweb.com Furthermore, DFT is instrumental in determining electronic properties like ionization potential, electron affinity, and dipole polarizability. ajbasweb.comspectroscopyonline.com These calculations are crucial for understanding the molecule's behavior in various chemical and biological environments.

Table 1: Calculated Electronic Properties of Hydroxylated Pyrene Derivatives using DFT
PropertyValue Range for Mono-Hydroxyl PyreneUnit
Total EnergyVaries based on hydroxyl positioneV
HOMO EnergyIncreases with substitutioneV
LUMO EnergyIncreases with substitutioneV
Energy Gap (HOMO-LUMO)Decreases with substitutioneV
Ionization PotentialGenerally lower than parent pyreneeV
Electron AffinityVaries with hydroxyl positioneV

HOMO-LUMO Gap Analysis and Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. ajchem-a.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. ajchem-a.comunicamp.br

For hydroxylated pyrene derivatives like this compound, the presence of the electron-donating hydroxyl group is expected to decrease the HOMO-LUMO gap compared to the parent pyrene molecule. ajbasweb.com This reduction in the energy gap implies that the molecule can be more easily excited, potentially leading to increased reactivity. ajbasweb.com Computational studies have demonstrated that the introduction of substituent groups can improve conductivity and enhance solubility. ajbasweb.com

Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be derived from HOMO and LUMO energies. ajchem-a.com These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher electronic softness, which corresponds to a smaller energy gap, indicates a greater likelihood of interaction with other species. ajbasweb.com The analysis of these parameters is crucial for predicting the role of this compound in chemical reactions and biological processes.

Molecular Modeling of this compound Interactions

Molecular modeling techniques are essential for understanding how this compound interacts with biological systems at the molecular level. These studies provide insights into the mechanisms of its biological activity.

Intercalation Studies and Adduct Formation

The metabolites of benzo[a]pyrene (B130552), a related compound, are known to form covalent adducts with DNA, a process linked to their carcinogenic activity. oup.comontosight.airesearchgate.net The reactive metabolites, such as diol epoxides, can bind to DNA bases, particularly guanine. researchgate.netresearchgate.net This adduct formation can disrupt normal DNA function and is considered a key step in chemical carcinogenesis. oup.com

While direct studies on this compound intercalation are not as prevalent, the behavior of similar PAH metabolites provides a framework for understanding its potential interactions. Molecular modeling can simulate the process of how this compound or its metabolites might intercalate into the DNA double helix. These simulations can reveal the preferred binding sites and the conformational changes in both the DNA and the PAH molecule upon binding. The formation of DNA adducts by benzo[a]pyrene diol epoxides has been shown to be a potent event that can affect the activity of enzymes like topoisomerase I. researchgate.net Such interactions can lead to mechanical stress and the formation of single-strand breaks in DNA. oup.com

Non-Covalent Interactions with Biological Macromolecules

Beyond covalent adduct formation, non-covalent interactions play a significant role in the biological activity of PAHs and their metabolites. nih.gov this compound can interact with various biological macromolecules, such as proteins and lipid bilayers, through non-covalent forces like van der Waals interactions and hydrogen bonding. nih.gov

Studies on hydroxylated metabolites of benzo[a]pyrene have shown that they can bind to intracellular proteins and lipid membranes. nih.gov The binding affinities of these metabolites are often higher than that of the parent benzo[a]pyrene, indicating that the hydroxyl group enhances these interactions. nih.gov For example, hydroxylated benzo[a]pyrenes have been shown to bind to proteins like ligandin and fatty acid-binding proteins. nih.gov The pyrene nucleus itself is known for its ability to participate in non-covalent interactions, which is a property exploited in various applications, including the functionalization of carbon nanotubes and the design of biological sensors. rsc.org Understanding these non-covalent interactions is crucial for elucidating the transport, distribution, and ultimate fate of this compound within a biological system.

Spectroscopic Property Prediction through Computational Approaches

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. nih.govmdpi.com These theoretical approaches can complement experimental data and provide a deeper understanding of the molecule's electronic transitions.

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption and emission spectra of PAH derivatives. mdpi.comresearchgate.net For instance, studies on related compounds have successfully used TD-DFT to assign electronic transitions and have found good agreement with experimental UV-vis spectra. nih.govresearchgate.net These calculations can determine the transition energies and oscillator strengths of the lowest electronic absorption bands, which are typically assigned to π-π* transitions. nih.gov

The influence of substituent groups on the spectroscopic properties can also be investigated computationally. For example, the introduction of a hydroxyl group can cause shifts in the absorption spectra. researchgate.net Computational studies on nitrated benzo[a]pyrenes have shown that the orientation of the substituent group relative to the aromatic plane can correlate with the observed spectroscopic properties. researchgate.net Furthermore, computational methods can be used to calculate vibrational frequencies, which can then be compared with experimental infrared and Raman spectra to provide comprehensive assignments of vibrational modes. nih.gov Such detailed spectroscopic analysis is fundamental for characterizing the molecule and understanding its photophysical behavior.

Table 2: Predicted Spectroscopic Properties of a Substituted Benzoquinoline Derivative (as an illustrative example)
PropertyPredicted ValueMethod
Emission Wavelength625 nm (in cyclohexane)Experimental
ESIPT Potential Barrier (S0 state)4.8 kcal/molDFT
ESIPT Process (S1 state)BarrierlessTD-DFT

Note: This table is for a related heterocyclic compound, 7,9-dibromobenzo[h]quinolin-10-ol, and illustrates the type of data obtained from computational studies. mdpi.com

Reaction Mechanism Elucidation for Environmental and Metabolic Transformations

The environmental and metabolic transformations of Benzo(e)pyrene (BeP), a polycyclic aromatic hydrocarbon (PAH), are critical determinants of its biological activity. Unlike its well-studied and highly carcinogenic isomer, Benzo(a)pyrene (BaP), BeP is considered weakly carcinogenic. This difference in activity is directly linked to the mechanisms of its metabolic activation. Theoretical and computational studies have been instrumental in elucidating the reaction pathways and the energetic landscapes of these transformations, providing insight into the formation and reactivity of various metabolites, including this compound.

Metabolic activation of PAHs like BeP is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides, phenols, and dihydrodiols. While BeP can be metabolized at various positions, the formation of this compound is considered a minor pathway compared to the formation of other phenols like 3-hydroxybenzo[e]pyrene and the K-region 4,5-dihydrodiol. researchgate.netnih.gov However, the pathways leading to and from the 9-position are significant as they represent a potential route to the formation of reactive diol epoxides in the "bay region" of the molecule.

Computational studies, particularly using Density Functional Theory (DFT), have been crucial in understanding the stability and reactivity of the intermediates formed during BeP metabolism. A key step in the carcinogenic activation of PAHs is the formation of carbocations following the opening of an epoxide ring. The stability of these carbocations is a major determinant of the ultimate reactivity towards biological macromolecules like DNA.

One significant DFT study investigated the stability of carbocations formed from the epoxide and diol epoxide metabolites of BeP. rsc.org The research focused on the energetics of epoxide ring-opening reactions, which are believed to proceed via barrierless O-protonation to form the reactive carbocations. rsc.org

The metabolic pathway leading to potentially carcinogenic species involves the formation of a 9,10-diol, which is then further epoxidized to a 9,10-diol-11,12-epoxide (a bay-region diol epoxide). The opening of this diol epoxide generates a highly reactive carbocation at the benzylic position.

Table 1: Identified Metabolites of Benzo(e)pyrene from Experimental Studies.
Metabolite ClassSpecific MetaboliteSignificanceReference
Phenols3-hydroxybenzo[e]pyreneMajor phenolic metabolite researchgate.net
PhenolsThis compoundMinor phenolic metabolite researchgate.net
Dihydrodiolstrans-4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene (K-region dihydrodiol)Major metabolite researchgate.netnih.gov
Dihydrodiolstrans-9,10-dihydroxy-9,10-dihydrobenzo(e)pyrene (bay-region precursor)Minor metabolite, but precursor to potent mutagens nih.gov
QuinonesBeP quinonesIdentified metabolic products researchgate.net
Tetraols4,5,9,10-tetraol and 9,10,11,12-tetraolFormed from the 9,10-dihydrodiol precursor, indicating diol epoxide formation nih.gov

Theoretical calculations have shown that the formation of bay-region carbocations from BeP diol epoxides is an energetically significant process. A comparative DFT study on the carbocations of BeP and BaP provides insight into their differing carcinogenic potentials. The stability of the carbocation is crucial, as a more stable carbocation has a longer lifetime, increasing its probability of reacting with DNA.

Table 2: Computational Data on Carbocation Formation from Benzo[e]pyrene (B47544) Epoxide Precursors.
Precursor EpoxideResulting Carbocation PositionKey Theoretical FindingReference
BeP 9,10-diol-11,12-epoxideBenzylic C11 or C12Formation of bay-region carbocations is a critical step in metabolic activation. rsc.org
BeP K-region 4,5-epoxideC4 or C5The K-region epoxide pathway is a major route for BeP metabolism, generally leading to detoxification. researchgate.net

Further metabolic transformation of this compound itself could theoretically proceed via a second oxidation to form a phenol-epoxide, such as 9-hydroxybenzo(e)pyrene-4,5-oxide. This mechanism has been suggested for the analogous metabolite of BaP, 9-hydroxybenzo(a)pyrene, which was found to be a potent mutagen upon activation. nih.gov Such a pathway would represent a "shortcut" to a DNA-reactive species, bypassing the diol-epoxide route. However, specific computational studies elucidating the reaction energetics for this transformation in BeP are currently limited.

Environmentally, BeP undergoes photochemical transformations when exposed to simulated atmospheric conditions. Studies on BeP adsorbed on silica (B1680970) gel and alumina (B75360) surfaces have shown that irradiation leads to the formation of diones, diols, and various hydroxy derivatives. This indicates that atmospheric processes contribute to the degradation of BeP, and the formation of hydroxylated products like this compound is a plausible environmental transformation pathway, not just a metabolic one. The specific mechanisms would involve reactions with photochemically generated reactive oxygen species.

Future Research Trajectories for Benzo E Pyren 9 Ol

Exploration of Undiscovered Environmental Sinks and Transport Mechanisms

The environmental distribution of high-molecular-weight PAHs like Benzo(e)pyrene is governed by their low water solubility and tendency to adsorb to particulate matter. nih.govepa.gov Consequently, the atmosphere serves as a primary medium for long-range transport, while soils and sediments are considered the ultimate environmental sinks. epa.govepa.govmdpi.com However, the specific behavior of BeP and its metabolites, including Benzo(e)pyren-9-ol, is not well-defined.

Future research must focus on:

Identifying Specific Sinks: Moving beyond the general understanding that sediments are a major sink, research should aim to identify specific environmental compartments where this compound may accumulate. This includes investigating its presence in specific soil horizons, organic matter fractions, and potential bioaccumulation in particular organisms that are not typically monitored.

Modeling Transport Pathways: Advanced atmospheric transport models are needed to predict the global and regional distribution of BeP and its transformation products. copernicus.org Future models should incorporate the photochemical and oxidative reactions that lead to the formation of this compound during atmospheric transport. mdpi.com This will require more precise data on reaction kinetics under various atmospheric conditions.

Investigating Aqueous Transport: While BeP has low water solubility, its hydroxylated metabolite, this compound, is more polar. Research should investigate the transport of this compound in surface water and groundwater, as its increased solubility could lead to different mobility and exposure pathways compared to the parent compound. epa.gov

Table 1: Potential Environmental Compartments for this compound Research

CompartmentKey Research QuestionRationale
Atmosphere What are the formation rates and transport distances of this compound in the aerosol phase?As a photo-oxidation product of BeP, its atmospheric behavior is critical to understanding exposure. mdpi.com
Soil/Sediment Does this compound have different binding affinities to soil/sediment components than BeP?Increased polarity may affect its persistence and bioavailability in terrestrial and aquatic systems. epa.gov
Aquatic Biota To what extent does this compound bioaccumulate in aquatic organisms?Its higher polarity might influence uptake and metabolism rates in fish, mollusks, and other invertebrates.
Groundwater Can this compound leach from contaminated soils into groundwater resources?Increased water solubility could enhance its potential as a groundwater contaminant.

Investigation of Less Characterized Biotransformation Pathways

The metabolism of PAHs is a double-edged sword; it is a detoxification process that can also lead to the formation of more toxic and carcinogenic metabolites. The biotransformation of BaP is well-documented, involving cytochrome P450 (CYP) enzymes that form epoxides, which are then converted to dihydrodiols and phenols like 3-hydroxybenzo(a)pyrene and 9-hydroxybenzo(a)pyrene. oup.comresearchgate.net Studies have shown that 9-hydroxybenzo(a)pyrene can be a more potent pre-mutagen than BaP itself, underscoring the importance of studying these hydroxylated metabolites. nih.gov

For Benzo(e)pyrene, the metabolic pathways are far less understood. Future research trajectories should include:

Identifying Key Metabolic Enzymes: Elucidating which specific human and environmental microbial CYP enzymes are responsible for the hydroxylation of BeP to this compound.

Characterizing Secondary Metabolism: Investigating the subsequent metabolic fate of this compound. This includes determining if it undergoes further oxidation to form quinones or if it is conjugated with sulfate (B86663) or glucuronic acid for excretion. aacrjournals.org

Comparative Metabolomics: Performing comparative studies between the metabolism of BeP and BaP in various biological systems (e.g., human liver microsomes, specific bacterial strains) to highlight differences that could explain their varying toxicity. researchgate.net

Development of Advanced Sensing and Monitoring Technologies

Effective risk assessment and management require sensitive and reliable methods for detecting pollutants in the environment. Current methods for PAH detection, such as GC/MS and HPLC, are lab-based, time-consuming, and expensive. neptjournal.commdpi.com There is a critical need for advanced technologies capable of rapid, on-site monitoring of BeP and its metabolites.

Future research should focus on developing:

High-Sensitivity Biosensors: Creating immunosensors or aptamer-based sensors with high specificity for this compound. researchgate.net Techniques like surface plasmon resonance (SPR) and photoelectrochemical sensors, which have been explored for BaP, could be adapted. researchgate.netrsc.org

Field-Deployable Spectroscopic Methods: Advancing portable fluorescence spectroscopy techniques that can detect this compound directly in environmental samples like water or soil extracts without extensive sample preparation. mdpi.com

Molecularly Imprinted Polymers (MIPs): Designing synthetic receptors (MIPs) that can selectively bind to this compound for use in sensor platforms or for solid-phase extraction, enabling its separation from complex environmental matrices. researchgate.net

Table 2: Emerging Technologies for this compound Detection

TechnologyPrinciple of OperationPotential Advantage for this compound
Photoelectrochemical Immunosensors Uses an antibody to bind the target, with detection via a change in photocurrent upon antigen binding. rsc.orgHigh sensitivity and specificity for detecting low concentrations in aqueous samples.
Fluorescence Spectroscopy Measures the fluorescence emission of the target compound when excited by a specific wavelength of light. mdpi.comRapid, non-destructive, and potentially requires no sample pre-treatment.
Molecularly Imprinted Polymers (MIPs) Creates polymer cavities with a specific shape and functionality to selectively rebind a target molecule. researchgate.netHigh selectivity, stability, and lower cost compared to biological recognition elements like antibodies.

Integration of Multi-Omics Approaches for Comprehensive Metabolic Understanding

To fully grasp the biological impact of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and molecular responses to chemical exposure. Such approaches have been successfully applied to BaP to identify key pathways related to its toxicity. nih.govnih.govfrontiersin.orgtandfonline.com

Future research should apply these powerful techniques to Benzo(e)pyrene and its metabolites:

Transcriptomics: To identify which genes and signaling pathways (e.g., p53 signaling, apoptosis) are activated or suppressed in human cells upon exposure to this compound. nih.govtandfonline.com

Proteomics: To quantify changes in protein expression, identifying the specific enzymes (like CYPs and conjugation enzymes) and other proteins whose levels are altered, providing direct evidence of metabolic and stress response pathways. nih.gov

Metabolomics: To analyze the global changes in the cellular metabolite profile following exposure, which can reveal unexpected metabolic disruptions and identify novel biomarkers of effect. frontiersin.org

Integrated Analysis: The true power lies in integrating these datasets to build comprehensive models of the mechanisms of action, linking initial exposure to downstream health outcomes. dntb.gov.ua

Application of Artificial Intelligence and Machine Learning in Predictive Modeling

The vast number of chemical compounds in the environment makes it impossible to test each one experimentally for toxicity and environmental fate. Artificial intelligence (AI) and machine learning (ML) offer powerful tools for predictive toxicology and risk assessment. nih.govgjesm.net Models are being developed to predict various properties of PAHs, including their mutagenicity, toxicity, and bioaccessibility from food. nih.govresearchgate.netnih.gov

A significant future research trajectory is the application of AI and ML specifically to BeP and its metabolites:

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that can predict the toxicity and metabolic fate of this compound and other BeP metabolites based on their chemical structures and physicochemical properties.

Predicting Bioavailability: Using ML algorithms, such as random forests, to predict the bioaccessibility of this compound from different environmental media (e.g., soil, food), which is a critical factor for human exposure assessment. nih.gov

Environmental Fate Prediction: Creating ML models to forecast the environmental transport and degradation rates of this compound under different environmental conditions, helping to prioritize regions at higher risk.

Interpretable AI: Employing explainable AI (XAI) techniques to not only make predictions but also to understand which molecular features are most important for the predicted toxicity, providing insights into the underlying mechanisms. gjesm.net

Q & A

Q. What are the key methodological considerations for synthesizing Benzo(e)pyren-9-ol with high purity?

The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling and Wittig reactions. For example, a dialdehyde intermediate can be coupled with a boronate ester using Pd(PPh₃)₄ catalysis, followed by cyclization and demethylation steps to yield the final product . Critical parameters include:

  • Catalyst selection : Pd(PPh₃)₄ ensures efficient cross-coupling.
  • Cyclization conditions : Acid catalysts (e.g., H₂SO₄) must be optimized to avoid side reactions.
  • Demethylation : BBr₃ is preferred for selective removal of methoxy groups.
    Purity validation via HPLC (≥99%) and NMR is essential to confirm structural integrity .

Q. How can researchers characterize this compound’s structural and spectral properties?

Use a combination of:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular weight and fragmentation patterns (retention indices should align with NIST reference data) .
  • UV-Vis Spectroscopy : Compare absorbance maxima (e.g., ~290–310 nm) to published spectra of polycyclic aromatic hydrocarbon (PAH) metabolites .
  • ¹H/¹³C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., aromatic protons in the 6.5–8.5 ppm range) .

Q. What analytical standards are recommended for quantifying this compound in environmental samples?

Isotopically labeled analogs (e.g., ¹³C₆-Benzo[e]pyren-9-ol) are ideal for internal standardization in LC-MS/MS workflows. These standards mitigate matrix effects and improve quantification accuracy in complex matrices like soil or biological tissues .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its isomer Benzo[a]pyren-9-ol in vivo?

While both isomers undergo CYP450-mediated oxidation, this compound exhibits lower genotoxicity due to differences in diol-epoxide formation. Key steps include:

  • CYP1A1/1B1 activation : Benzo[a]pyren-9-ol forms reactive BPDE intermediates, whereas this compound predominantly generates non-carcinogenic quinones .
  • DNA adduct profiling : Use ³²P-postlabeling assays to compare adduct patterns (e.g., Benzo[a]pyren-9-ol forms persistent adducts at guanine N7) .

Q. How should researchers address contradictory data on this compound’s genotoxicity across studies?

Discrepancies often arise from:

  • Experimental design : Differences in exposure duration (acute vs. chronic) or model systems (in vitro vs. in vivo).
  • Metabolic competency : Use primary hepatocytes instead of immortalized cell lines to better mimic human metabolism .
  • Dose-response validation : Apply benchmark dose (BMD) modeling to identify thresholds for genotoxic effects .

Q. What strategies optimize the separation of this compound nitrated derivatives for Ames testing?

  • Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water, 0.1% formic acid) to resolve isomers.
  • Isomer identification : Combine MS/MS fragmentation (m/z 355–357 for nitro-PAHs) and UV spectral libraries .
  • Batch-to-batch consistency : Monitor nitration reagent stoichiometry (e.g., HNO₃/H₂SO₄ ratios) to control isomer distribution .

Q. How does this compound influence DNA adduct formation when co-administered with other PAHs?

Co-exposure with Benzo[a]pyrene enhances DNA binding via metabolic cross-talk. For example:

  • Synergistic activation : this compound upregulates CYP1A1, increasing Benzo[a]pyrene’s conversion to BPDE .
  • Adduct quantification : Use accelerator mass spectrometry (AMS) to distinguish adducts from mixed PAH exposures .

Q. What experimental frameworks assess this compound’s role as a co-carcinogen in complex mixtures?

  • Fractional factorial design : Test interactions with other PAHs (e.g., pyrene, fluoranthene) to model real-world exposure scenarios.
  • Omics integration : Pair transcriptomics (e.g., CYP450 induction) with histopathology to identify synergistic pathways .

Methodological Resources

  • Synthetic protocols : Refer to Pd-catalyzed cross-coupling methodologies .
  • Analytical validation : Use NIST reference data for GC-MS and HPLC .
  • Toxicological assessment : Follow EPA IRIS guidelines for dose-response modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.